N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide
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Overview
Description
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide: is a chemical compound with the molecular formula C19H27N3O5S2 and a molecular weight of 441.56 g/mol . It is also known by its IUPAC name N-[4-[2-[[2-(4-Aminophenoxy)ethyl]methylamino]ethyl]phenyl]-N-(methylsulfonyl)-methanesulfonamide . This compound is an impurity of Dofetilide, a medication used to treat irregular heartbeats such as atrial fibrillation .
Preparation Methods
The synthesis of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide involves several steps. The primary synthetic route includes the reaction of 4-aminophenoxyethylamine with methylsulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and base catalysts like triethylamine .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, using reagents like or .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Dofetilide.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research focuses on its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Mechanism of Action
The mechanism of action of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide is not well-documented, but it is likely related to its parent compound, Dofetilide. Dofetilide works by blocking potassium channels in the heart, which helps to restore normal heart rhythm. The molecular targets and pathways involved include the hERG (human Ether-à-go-go-Related Gene) potassium channels .
Comparison with Similar Compounds
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide can be compared with other similar compounds, such as:
Dofetilide: The parent compound used to treat atrial fibrillation.
N-Desmethyl Dofetilide: Another impurity of Dofetilide with a similar structure but lacking the sulfonyl groups.
N-Methylsulfonyl Dofetilide: A related compound with one sulfonyl group instead of two.
The uniqueness of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide lies in its dual sulfonyl groups, which may influence its chemical reactivity and interactions with biological molecules .
Properties
Molecular Formula |
C19H27N3O5S2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[4-[2-[2-(4-aminophenoxy)ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C19H27N3O5S2/c1-21(14-15-27-19-10-6-17(20)7-11-19)13-12-16-4-8-18(9-5-16)22(28(2,23)24)29(3,25)26/h4-11H,12-15,20H2,1-3H3 |
InChI Key |
KGQRTKYWLFVGTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N |
Origin of Product |
United States |
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